molecular formula C19H18FNO2 B5402928 (E)-2-(3-fluorophenyl)-3-(3-methoxy-2-propan-2-yloxyphenyl)prop-2-enenitrile

(E)-2-(3-fluorophenyl)-3-(3-methoxy-2-propan-2-yloxyphenyl)prop-2-enenitrile

Cat. No.: B5402928
M. Wt: 311.3 g/mol
InChI Key: DDRFBHCJBDAOIO-YBEGLDIGSA-N
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Description

(E)-2-(3-fluorophenyl)-3-(3-methoxy-2-propan-2-yloxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a conjugated system with a nitrile group, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-fluorophenyl)-3-(3-methoxy-2-propan-2-yloxyphenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde and 3-methoxy-2-propan-2-yloxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde groups of the starting materials and a suitable nitrile source, such as malononitrile, under basic conditions. This reaction forms the desired enone intermediate.

    Isomerization: The enone intermediate is then subjected to isomerization to obtain the (E)-isomer of the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-fluorophenyl)-3-(3-methoxy-2-propan-2-yloxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(3-fluorophenyl)-3-(3-methoxy-2-propan-2-yloxyphenyl)prop-2-enenitrile can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new compounds with desired properties.

Biology and Medicine

In biology and medicine, this compound could be explored for its potential pharmacological activities. Compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of (E)-2-(3-fluorophenyl)-3-(3-methoxy-2-propan-2-yloxyphenyl)prop-2-enenitrile would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(3-fluorophenyl)-3-(3-methoxyphenyl)prop-2-enenitrile: Lacks the propan-2-yloxy group, which might affect its reactivity and applications.

    (E)-2-(3-chlorophenyl)-3-(3-methoxy-2-propan-2-yloxyphenyl)prop-2-enenitrile: Substitution of fluorine with chlorine could lead to different chemical and biological properties.

Uniqueness

The presence of both fluorine and methoxy groups, along with the propan-2-yloxy substitution, makes (E)-2-(3-fluorophenyl)-3-(3-methoxy-2-propan-2-yloxyphenyl)prop-2-enenitrile unique

Properties

IUPAC Name

(E)-2-(3-fluorophenyl)-3-(3-methoxy-2-propan-2-yloxyphenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2/c1-13(2)23-19-15(7-5-9-18(19)22-3)10-16(12-21)14-6-4-8-17(20)11-14/h4-11,13H,1-3H3/b16-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRFBHCJBDAOIO-YBEGLDIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1OC)C=C(C#N)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC=C1OC)/C=C(/C#N)\C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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